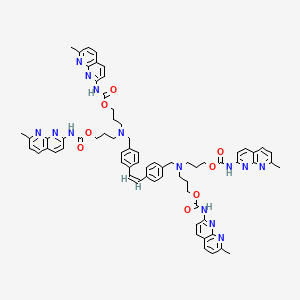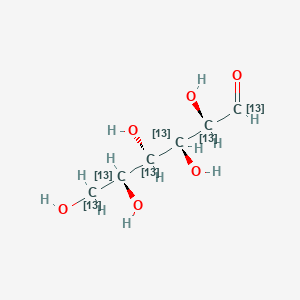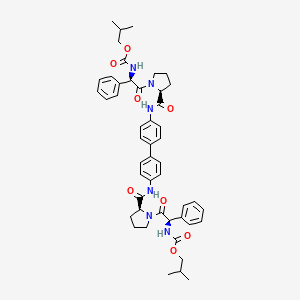
N-Hexacosane-D54
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexacosane-D54 is a deuterium-labeled version of N-hexacosane. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
准备方法
Synthetic Routes and Reaction Conditions
N-Hexacosane-D54 can be synthesized through a deuterium exchange reaction where hydrogen atoms in N-hexacosane are replaced with deuterium atoms. This process typically involves the use of deuterium gas (D2) or deuterated solvents under specific conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as distillation or chromatography to ensure high purity .
化学反应分析
Types of Reactions
N-Hexacosane-D54 undergoes similar chemical reactions as its non-deuterated counterpart, N-hexacosane. These reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols, aldehydes, or carboxylic acids, while reduction typically yields simpler hydrocarbons .
科学研究应用
N-Hexacosane-D54 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of phase change materials for thermal energy storage
作用机制
The mechanism of action of N-Hexacosane-D54 involves its use as a stable isotope tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied .
相似化合物的比较
Similar Compounds
N-Hexacosane: The non-deuterated version of N-Hexacosane-D54.
N-Octacosane-D58: Another deuterium-labeled alkane with similar applications.
N-Tetracosane-D50: A shorter-chain deuterium-labeled alkane used in similar research contexts.
Uniqueness
This compound is unique due to its specific chain length and the extent of deuteration. This makes it particularly useful in studies where precise control over molecular weight and isotopic composition is required .
属性
分子式 |
C26H54 |
|---|---|
分子量 |
421.0 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-tetrapentacontadeuteriohexacosane |
InChI |
InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 |
InChI 键 |
HMSWAIKSFDFLKN-SBYZRAQESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


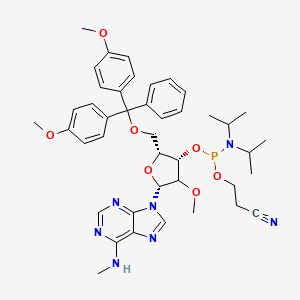
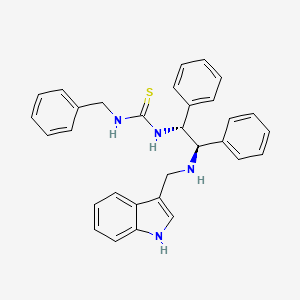



![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)

